molecular formula C11H21NO2 B1491422 N-[(oxan-4-yl)methyl]oxan-4-amine CAS No. 1249855-95-5

N-[(oxan-4-yl)methyl]oxan-4-amine

Cat. No.: B1491422
CAS No.: 1249855-95-5
M. Wt: 199.29 g/mol
InChI Key: SYJUEOPMRCBWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(oxan-4-yl)methyl]oxan-4-amine is a bicyclic secondary amine featuring two tetrahydropyran-4-yl (oxan-4-yl) groups. Its structure comprises an oxan-4-ylmethyl group bonded to the nitrogen of another oxan-4-yl moiety. Notably, it serves as a core structure in the CntA inhibitor MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine), highlighting its role in targeting bacterial enzymes . Its physicochemical properties, such as moderate lipophilicity (predicted logP ~1.8) and hydrogen-bonding capacity, make it versatile for drug design.

Properties

CAS No.

1249855-95-5

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)oxan-4-amine

InChI

InChI=1S/C11H21NO2/c1-5-13-6-2-10(1)9-12-11-3-7-14-8-4-11/h10-12H,1-9H2

InChI Key

SYJUEOPMRCBWKW-UHFFFAOYSA-N

SMILES

C1COCCC1CNC2CCOCC2

Canonical SMILES

C1COCCC1CNC2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[(oxan-4-yl)methyl]oxan-4-amine with analogous compounds, emphasizing structural variations, biological activities, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Source
This compound C₁₁H₂₁NO₂ 199.29 Two oxan-4-yl groups Core structure for CntA inhibitors (e.g., MMV1)
N-{[3-(Trifluoromethoxy)phenyl]methyl}oxan-4-amine C₁₄H₁₈F₃NO₂ 289.30 3-Trifluoromethoxybenzyl Intermediate for GlyT1 inhibitors
4-Methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine C₁₃H₂₅NO 211.34 Cyclohexylmethyl Medicinal chemistry applications (unspecified)
N-(oxan-4-yl)azetidin-3-amine dihydrochloride C₈H₁₈Cl₂N₂O 229.15 Azetidine ring Building block in heterocyclic synthesis
N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride C₁₃H₂₀ClNO 241.76 2,5-Dimethylphenyl Unspecified pharmacological use
N-[(3-Bromophenyl)methyl]oxan-4-amine C₁₂H₁₆BrNO 270.17 3-Bromobenzyl Synthetic intermediate for kinase inhibitors
1-Methyl-N-(oxan-4-yl)-N-{[3-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-4-carboxamide C₁₉H₂₃F₃N₄O₃ 412.41 Imidazole-carboxamide with trifluoromethoxybenzyl Glycine Transporter 1 (GlyT1) inhibition

Key Findings from Comparative Analysis

Structural Diversity and Bioactivity :

  • The introduction of aromatic substituents (e.g., 3-bromobenzyl in or 3-trifluoromethoxybenzyl in ) enhances interactions with hydrophobic binding pockets in enzymes, improving inhibitory potency.
  • Electron-withdrawing groups (e.g., trifluoromethoxy) increase metabolic stability and target affinity, as seen in GlyT1 inhibitors .
  • Heterocyclic additions (e.g., imidazole-carboxamide in or azetidine in ) modulate solubility and bioavailability.

Synthetic Accessibility: this compound derivatives are typically synthesized via reductive amination or nucleophilic substitution (e.g., coupling oxan-4-ylmethylamine with aryl halides) . Challenges include isolating intermediates during dehydrosulfurization steps, as noted in heterocyclic syntheses (e.g., 1,3,5-oxadiazine derivatives) .

Physicochemical Properties: Lipophilicity: Compounds with aromatic substituents (e.g., 3-bromobenzyl) exhibit higher logP values (~2.5–3.0), whereas polar groups (e.g., sulfonamide in ) reduce logP, improving aqueous solubility. Hydrogen-Bonding Capacity: The oxan-4-yl group contributes to moderate hydrogen-bond donor/acceptor counts (1–2 donors, 3–5 acceptors), aiding membrane permeability .

Therapeutic Applications: Kinase Inhibition: Derivatives like cirtociclib (a cyclin-dependent kinase inhibitor) and navacaprant (a quinoline-based therapeutic) leverage the oxan-4-yl group for steric stabilization in active sites . Antimicrobial Activity: MMV1, containing the parent structure, demonstrates efficacy against bacterial carbon-nitrogen hydrolases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.